REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl[C:11]1(Cl)[CH2:16][O:15][CH2:14][CH2:13][O:12]1>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:1]2[CH2:14][CH2:13][O:12][CH2:11][C:16]2=[O:15])=[CH:3][CH:4]=1)#[N:7]
|
Name
|
|
Quantity
|
959 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
mixture
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(OCCOC1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the product crystallises
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1C(COCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |